methyl 2-hydroxy-4-methoxybutanoate
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Overview
Description
Methyl 2-hydroxy-4-methoxybutanoate is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, featuring both hydroxyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-4-methoxybutanoate can be synthesized through the Sn-Beta catalyzed conversion of glycolaldehyde in the presence of methanol. The reaction involves aldol condensation, leading to the formation of methyl lactate, methyl vinylglycolate, and this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalysts such as Sn-Beta to facilitate the conversion of hemicellulosic sugars into the desired product. The reaction conditions include moderate temperatures and the presence of methanol as a solvent .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-4-methoxybutanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can undergo aldol condensation, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Methyl lactate
- Methyl vinylglycolate
- Glycolaldehyde dimethyl acetal
Comparison
Methyl 2-hydroxy-4-methoxybutanoate is unique due to the presence of both hydroxyl and methoxy functional groups, which impart distinct chemical properties.
Properties
CAS No. |
1361017-70-0 |
---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-methoxybutanoate |
InChI |
InChI=1S/C6H12O4/c1-9-4-3-5(7)6(8)10-2/h5,7H,3-4H2,1-2H3 |
InChI Key |
QRTJEZQSJSURPR-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(C(=O)OC)O |
Purity |
95 |
Origin of Product |
United States |
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